molecular formula C15H17N5O2S2 B2857157 Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate CAS No. 1022587-39-8

Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate

Cat. No.: B2857157
CAS No.: 1022587-39-8
M. Wt: 363.45
InChI Key: BPCJPOZTFCVIEX-UHFFFAOYSA-N
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Description

Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, including drug development and material synthesis. This compound is characterized by its complex molecular framework, which includes a thiophene ring, a piperazine ring, and a pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene core This can be achieved through a cyclization reaction of appropriate precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for use in cross-coupling reactions and as an intermediate in organic synthesis.

Biology: In biological research, Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate can be employed in the study of enzyme inhibitors and receptor binding assays. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases.

Industry: In the materials industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties can contribute to the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate

  • This compound

  • This compound

Uniqueness: This compound stands out due to its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(4-pyrimidin-2-ylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S2/c1-22-13(21)12-11(3-10-24-12)18-15(23)20-8-6-19(7-9-20)14-16-4-2-5-17-14/h2-5,10H,6-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCJPOZTFCVIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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